![molecular formula C19H20ClN5O2S B2520529 N-(2-chlorobenzyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1105209-18-4](/img/structure/B2520529.png)
N-(2-chlorobenzyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
N-(2-chlorobenzyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H20ClN5O2S and its molecular weight is 417.91. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocycles Synthesis and Applications
Cascade Reactions
Research into thioureido-acetamides, a class closely related to the structure of the compound , has demonstrated their utility as precursors in cascade reactions for the synthesis of various heterocycles, such as 2-iminothiazoles and thioparabanic acids. These reactions are notable for their excellent atom economy and potential in creating compounds with significant biological activity (Schmeyers & Kaupp, 2002).
Antimicrobial Applications
Novel Imines and Thiazolidinones
Compounds derived from chloro and methyl substitutions on phenyl rings, similar to the structure of interest, have been synthesized and evaluated for antimicrobial properties. These studies have led to the development of N-substituted benzylidiene acetamides and thiazolidinones, showing promising antibacterial and antifungal activities (Fuloria et al., 2009).
Antitumor Applications
Thiophene and Pyrimidine Derivatives
The exploration of thiophene and pyrimidine derivatives, structurally related to our compound, has revealed their potential as anticancer agents. These studies focus on the synthesis and biological evaluation of novel compounds, some of which have shown significant inhibitory effects on various cancer cell lines, indicating the potential for the compound to be investigated for similar applications (Albratty et al., 2017).
Insecticidal Applications
Heterocycles Incorporating Thiadiazole Moiety
The synthesis of new compounds incorporating a thiadiazole moiety, related to the core structure of the compound of interest, has been explored for their insecticidal properties, particularly against the cotton leafworm. This research underscores the potential of such compounds in agricultural applications to protect crops from pests (Fadda et al., 2017).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2S/c1-3-25-10-6-8-14(18(25)27)17-22-23-19(24(17)2)28-12-16(26)21-11-13-7-4-5-9-15(13)20/h4-10H,3,11-12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOURPZBJFEDBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide |
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